molecular formula C12H16N2O4 B2776221 Ethyl 3-nitro-4-(propylamino)benzoate CAS No. 312922-00-2

Ethyl 3-nitro-4-(propylamino)benzoate

Cat. No.: B2776221
CAS No.: 312922-00-2
M. Wt: 252.27
InChI Key: OXQMLLNIKRQKNQ-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-4-(propylamino)benzoate is an organic compound with the molecular formula C12H16N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-nitro-4-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-aminobenzoate to introduce the nitro group at the 3-position. This is followed by the alkylation of the amino group with propylamine under suitable conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like N,N-diisopropyl ethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitro-4-(propylamino)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Oxidation: The propylamino group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 3-amino-4-(propylamino)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the propylamino group.

Scientific Research Applications

Ethyl 3-nitro-4-(propylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for local anesthetics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-nitro-4-(propylamino)benzoate depends on its specific application. In the context of its biological activity, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as a potential local anesthetic, it may bind to sodium ion channels on nerve cells, inhibiting the conduction of nerve impulses and thereby providing pain relief .

Comparison with Similar Compounds

Ethyl 3-nitro-4-(propylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the nitro group and propylamino group, making it less versatile in certain chemical reactions.

    Ethyl 3-nitro-4-(methylamino)benzoate: Similar structure but with a methylamino group instead of a propylamino group, which may affect its reactivity and biological activity.

    Ethyl 3-nitro-4-(tert-butylamino)benzoate: Contains a bulkier tert-butylamino group, which can influence its steric properties and interactions with molecular targets.

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Biological Activity

Ethyl 3-nitro-4-(propylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position of the benzoate structure. Its molecular formula is C12H16N2O4C_{12}H_{16}N_{2}O_{4}, with a molecular weight of 252.27 g/mol. The compound exhibits various chemical properties that enhance its biological activity, particularly due to the electron-withdrawing nature of the nitro group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
  • Local Anesthetic Effects : Similar compounds have been studied for their ability to block sodium ion channels in nerve cells, providing pain relief by inhibiting nerve impulse conduction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Study Reference Findings
Antimicrobial, Effective against various bacterial strains; mechanism involves cell wall disruption.
Anti-inflammatory, Reduces levels of pro-inflammatory cytokines in vitro.
Local Anesthetic, Inhibits sodium channels, demonstrating potential as a local anesthetic.
Cancer Cell Inhibition , Binds to cisplatin; inhibits growth of cancer cells in preliminary studies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Anti-inflammatory Mechanism : Another investigation focused on its anti-inflammatory effects in a murine model of inflammation. The compound significantly reduced edema and inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.
  • Local Anesthetic Potential : In pharmacological studies, derivatives similar to this compound were tested for local anesthetic properties. It was found to effectively block nerve conduction at concentrations that minimized toxicity.

Properties

IUPAC Name

ethyl 3-nitro-4-(propylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-7-13-10-6-5-9(12(15)18-4-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMLLNIKRQKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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